Sodium 7-hydroxyheptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 7-hydroxyheptanoate is a sodium salt of 7-hydroxyheptanoic acid. This compound is part of the polyhydroxyalkanoates family, which are biodegradable polyesters produced by microorganisms.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 7-hydroxyheptanoate can be synthesized through the biotransformation of specific substrates by marine bacteria under controlled conditions. For instance, the production of polyhydroxyalkanoates, including 7-hydroxyheptanoate, can be achieved by regulating anaerobic conditions and controlling the dissolved oxygen concentration .
Industrial Production Methods: Industrial production of this compound involves the use of marine bacteria such as Vibrio sp. strain KN01. These bacteria can utilize various carbon sources, including soybean oil, to produce polyhydroxyalkanoates under aerobic and anaerobic conditions. The production process is optimized by limiting the amount of dissolved oxygen to enhance the yield .
Chemical Reactions Analysis
Types of Reactions: Sodium 7-hydroxyheptanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of the hydroxyl group with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions include various derivatives of 7-hydroxyheptanoate, such as esters, ethers, and halogenated compounds .
Scientific Research Applications
Sodium 7-hydroxyheptanoate has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing various biodegradable polymers and copolymers.
Biology: The compound is studied for its role in microbial metabolism and its potential as a carbon source for bacterial growth.
Medicine: this compound is explored for its potential in drug delivery systems and tissue engineering due to its biocompatibility and biodegradability.
Industry: It is used in the production of eco-friendly bioplastics and other sustainable materials
Mechanism of Action
The mechanism of action of sodium 7-hydroxyheptanoate involves its incorporation into microbial metabolic pathways. The compound is metabolized by bacteria to produce polyhydroxyalkanoates, which serve as intracellular storage materials of carbon and energy. The regulation of the beta-oxidation pathway and dissolved oxygen concentration plays a crucial role in controlling the biosynthesis of these polymers .
Comparison with Similar Compounds
- Poly(3-hydroxybutyrate) (PHB)
- Poly(3-hydroxyvalerate) (PHV)
- Poly(3-hydroxyoctanoate) (PHO)
- Poly(3-hydroxynonanoate) (PHN)
Comparison: Sodium 7-hydroxyheptanoate is unique due to its medium-chain length and specific hydroxyl group position, which confer distinct properties compared to other polyhydroxyalkanoates. For instance, poly(3-hydroxybutyrate) is a short-chain-length polyhydroxyalkanoate, while this compound belongs to the medium-chain-length category. This difference in chain length and structure affects the physical and chemical properties of the resulting polymers, making this compound suitable for specific applications .
Properties
IUPAC Name |
sodium;7-hydroxyheptanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3.Na/c8-6-4-2-1-3-5-7(9)10;/h8H,1-6H2,(H,9,10);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXNUPBZJXIFDPU-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCO)CCC(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NaO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.